Enhanced Lipophilicity (XLogP3) Driven by the 5-Phenyl Substituent
The target compound demonstrates a 1.3–1.7 log unit increase in lipophilicity compared to its closest non-phenyl analogs. This is a direct consequence of the 5-phenyl ring, which replaces a hydrogen (CAS 1157012-67-3) or methyl (CAS 1247075-24-6) substituent. The XLogP3 of 1.9 for the target compound falls within the optimal range for CNS drugs (1–3), unlike the non-phenyl analogs which are significantly below the optimal lipophilicity threshold for passive blood-brain barrier permeability [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine (XLogP3 = 0.2); 5-methyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine (XLogP3 = 0.6) |
| Quantified Difference | Δ = +1.7 vs. unsubstituted; Δ = +1.3 vs. methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
This difference is critical for medicinal chemists designing CNS-penetrant probes where a logP of 1.9 is empirically favored for passive permeability, reducing the need for further scaffold lipidation that could introduce toxicity.
- [1] PubChem. (2026). Computed Properties for CID 56604604, CID 56604397, CID 43608662. National Center for Biotechnology Information. View Source
